Methyl Cyclopropanecarboxylate: A Technical Guide
Methyl Cyclopropanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl cyclopropanecarboxylate (B1236923) is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules.[1][2] Its unique strained three-membered ring structure imparts distinct reactivity, making it an invaluable intermediate in the pharmaceutical, agrochemical, and fine chemical industries.[1][3] This technical guide provides an in-depth overview of the core properties, synthesis, and applications of methyl cyclopropanecarboxylate.
Core Properties
Methyl cyclopropanecarboxylate is a colorless liquid with a characteristic ester-like, fruity odor.[2][3] It is an ester derivative of cyclopropanecarboxylic acid.[1]
Physicochemical Properties
A summary of the key physicochemical properties of methyl cyclopropanecarboxylate is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | [1][2][3] |
| Molecular Weight | 100.12 g/mol | [1][3][4] |
| CAS Number | 2868-37-3 | [1][3][4] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 107-109°C | [1][3] |
| 119°C / 764 mmHg | [4][5][6] | |
| Density | 0.984 g/cm³ | [1] |
| 0.985 g/mL at 25°C | [4][5][6] | |
| 1.004 g/cm³ | [3] | |
| Refractive Index | n20/D 1.419 | [4] |
| Flash Point | 64°F (17.8°C) | [5] |
| Autoignition Temperature | 435°C | [4] |
| Solubility | Slightly soluble in water; miscible with most organic solvents such as ethanol, ether, and chloroform. | [1][3] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of methyl cyclopropanecarboxylate.
| Spectrum Type | Description | Source(s) |
| ¹H NMR | Spectra available in CDCl₃. | [7] |
| IR Spectra | FTIR, ATR-IR, and vapor phase IR spectra are available. | [8] |
Synthesis and Experimental Protocols
Methyl cyclopropanecarboxylate can be synthesized through various routes, often utilizing readily available starting materials. The choice of synthetic pathway can depend on factors such as cost, scalability, and desired purity.
Common Synthetic Routes
Several methods for the industrial and laboratory-scale synthesis of methyl cyclopropanecarboxylate have been reported. These include:
-
From γ-Butyrolactone: This method involves the ring-opening of γ-butyrolactone followed by cyclization. One approach utilizes dimethyl sulfate (B86663) for ester exchange and ring-opening, followed by cyclization under strongly alkaline conditions.[5][9] Another variation involves converting γ-butyrolactone to 4-chlorobutyric acid, followed by esterification with methanol (B129727) and subsequent cyclization of the resulting methyl 4-chlorobutyrate.[10]
-
From Methyl 4-Chlorobutyrate: The direct cyclization of methyl 4-chlorobutyrate using a strong base like sodium methoxide (B1231860) is a common industrial method.[9][11]
-
From Methyl Acetate (B1210297) and 1,2-Dihaloethane: A nucleophilic substitution reaction between methyl acetate and a 1,2-dihaloethane under alkaline conditions can yield methyl cyclopropanecarboxylate with high efficiency.[5]
Detailed Experimental Protocol: Synthesis from Methyl 4-Chlorobutyrate
This protocol describes a common laboratory-scale synthesis of methyl cyclopropanecarboxylate via the cyclization of methyl 4-chlorobutyrate.
Materials:
-
Methyl 4-chlorobutyrate
-
Potassium carbonate
-
Xylene
Procedure: [5]
-
In a clean reaction flask, add potassium carbonate (800-1200g) and xylene (800-900g).
-
Slowly add methyl 4-chlorobutyrate (740-920g) to the mixture while maintaining the temperature between 85-100°C.
-
After the addition is complete, maintain the reaction mixture at 85-100°C for 1-5 hours.
-
Cool the mixture to below 30-50°C and filter to remove solids.
-
The resulting filtrate is then distilled to obtain pure methyl cyclopropanecarboxylate. The xylene can be recovered for reuse.
This method reports a yield of 90-98%.[5]
Synthetic Utility and Applications
The strained cyclopropane (B1198618) ring in methyl cyclopropanecarboxylate makes it a reactive and versatile intermediate in organic synthesis.[1] It readily participates in ring-opening reactions and cross-coupling reactions, allowing for the introduction of the cyclopropyl (B3062369) moiety into more complex molecular architectures.[1]
This reactivity is highly valued in the following sectors:
-
Pharmaceuticals: It serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs).[1][3] The cyclopropyl group can enhance the metabolic stability and binding affinity of drug candidates.[1] It is used in the synthesis of inhibitors for enzymes like MAP kinase p38α.[4]
-
Agrochemicals: Methyl cyclopropanecarboxylate is utilized in the production of various agrochemicals, including insecticides, herbicides, and fungicides.[3]
-
Fine Chemicals and Research: It is employed in the development of new synthetic methodologies and the production of novel cyclopropane-containing compounds for various research applications.[3]
Safety and Handling
Methyl cyclopropanecarboxylate is a highly flammable liquid and vapor.[1] It can cause skin and serious eye irritation and may cause respiratory irritation.[1]
Hazard Statements: [1]
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of methyl cyclopropanecarboxylate from a common starting material, γ-butyrolactone.
Caption: Synthesis workflow from γ-butyrolactone.
References
- 1. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]
- 2. CAS 2868-37-3: Methyl cyclopropanecarboxylate | CymitQuimica [cymitquimica.com]
- 3. Methyl cyclopropane carboxylate CAS 2868-37-3 [ketonepharma.com]
- 4. Methyl cyclopropane carboxylate | 2868-37-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Methyl cyclopropane carboxylate CAS#: 2868-37-3 [m.chemicalbook.com]
- 7. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR spectrum [chemicalbook.com]
- 8. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN111499508B - Preparation method of methyl cyclopropanecarboxylate - Google Patents [patents.google.com]
- 10. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 11. CN107673973B - Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate - Google Patents [patents.google.com]
